molecular formula C14H15NO4 B2536107 6-Hydroxy-4-(morpholin-4-ylmethyl)chromen-2-one CAS No. 848767-17-9

6-Hydroxy-4-(morpholin-4-ylmethyl)chromen-2-one

Cat. No. B2536107
CAS RN: 848767-17-9
M. Wt: 261.277
InChI Key: GFLPJSNXLYKTCQ-UHFFFAOYSA-N
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Description

“6-Hydroxy-4-(morpholin-4-ylmethyl)chromen-2-one” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .


Synthesis Analysis

The synthesis of coumarin derivatives has been a subject of interest for many organic and pharmaceutical chemists . In one procedure, the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions yielded a series of coumarin-derived azolyl ethanols .


Molecular Structure Analysis

The molecular structure of coumarin derivatives like “6-Hydroxy-4-(morpholin-4-ylmethyl)chromen-2-one” involves a set of strong hydrogen bonds with different acceptor oxygen atoms .


Chemical Reactions Analysis

The chemical reactions involving coumarin derivatives have been studied extensively . For instance, the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions led to a series of coumarin-derived azolyl ethanols .

Scientific Research Applications

Green Synthesis Approaches

Researchers have developed environmentally friendly synthesis methods for compounds containing the chromene core, including 6-Hydroxy-4-(morpholin-4-ylmethyl)chromen-2-one derivatives. A notable approach is the morpholine catalyzed one-pot multicomponent synthesis of dihydropyrano[c]chromene compounds in water. This method highlights the benefits of reducing the use of hazardous solvents, achieving good yields under mild conditions, and lowering costs (Heravi, Zakeri, & Mohammadi, 2011).

Physicochemical Characterization

The compound has been the subject of combined experimental and theoretical studies to understand its structural and physicochemical properties. For instance, the FTIR, UV–Vis, and NMR spectra of 4-(2-hydroxy-3-morpholin-4-yl-propoxy)-chromen-2-one have been recorded and analyzed using Hartree–Fock (HF) and density functional theory (DFT). These studies provide a comprehensive insight into the molecule’s geometry, vibrational frequencies, and electronic properties, facilitating its application in various scientific domains (Priyanka, Srivastava, & Katiyar, 2016).

Synthetic Utility in Medicinal Chemistry

The synthetic versatility of 6-Hydroxy-4-(morpholin-4-ylmethyl)chromen-2-one derivatives has been leveraged in the synthesis of potential therapeutic agents. For example, the synthesis of 1,4-Dihydroquinolines and 4H-Chromenes through organocatalytic domino reactions demonstrates the compound's utility in generating structurally diverse molecules with potential biological activity. Such methodologies underscore the role of these derivatives in the development of new drugs and pharmacological agents (Wang et al., 2020).

Applications in Drug Development

The compound and its derivatives have been investigated as key intermediates in the synthesis of DNA-dependent protein kinase inhibitors, highlighting its importance in developing treatments for conditions associated with DNA damage and repair mechanisms. Notably, the judicious application of protecting groups in the synthesis of these intermediates has led to improved methods for generating such inhibitors, illustrating the compound's contribution to advancing therapeutic research (Rodriguez Aristegui et al., 2006).

Mechanism of Action

The mechanism of action of coumarin derivatives is diverse and depends on the specific derivative. For example, Hymecromone, a coumarin derivative, possesses choleretic and biliary antispasmodic activity .

Future Directions

The future directions in the study of “6-Hydroxy-4-(morpholin-4-ylmethyl)chromen-2-one” and other coumarin derivatives involve further exploration of their synthesis methods, biological properties, and potential applications . There is considerable interest in developing new coumarin derivatives with enhanced biological properties .

properties

IUPAC Name

6-hydroxy-4-(morpholin-4-ylmethyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c16-11-1-2-13-12(8-11)10(7-14(17)19-13)9-15-3-5-18-6-4-15/h1-2,7-8,16H,3-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLPJSNXLYKTCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=O)OC3=C2C=C(C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646402
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-Hydroxy-4-(morpholin-4-ylmethyl)chromen-2-one

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